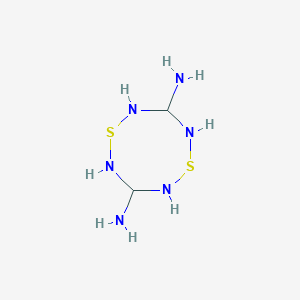
1,5,2,4,6,8-Dithiatetrazocane-3,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,2,4,6,8-Dithiatetrazocane-3,7-diamine is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5,2,4,6,8-Dithiatetrazocane-3,7-diamine can be synthesized through multiple routes. One method involves the reaction of 1,2,3,5-dithiadiazolium chloride with N,N,N’-tris(trimethylsilyl)formamidine in acetonitrile . Another approach uses the reaction of 1,2,3,5-dithiadiazolyl radical with dioxygen in solution . Both methods yield the compound, although the yields are typically low.
Industrial Production Methods
Currently, there is limited information on the industrial production methods for this compound. The synthesis methods mentioned above are primarily used in research settings.
Analyse Chemischer Reaktionen
Types of Reactions
1,5,2,4,6,8-Dithiatetrazocane-3,7-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as dioxygen.
Substitution: The compound can undergo substitution reactions, although detailed conditions and reagents are not extensively covered in the literature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,5,2,4,6,8-Dithiatetrazocane-3,7-diamine has several applications in scientific research:
Chemistry: It is used as a model compound for studying the properties of heterocyclic systems containing sulfur and nitrogen atoms.
Medicine: Research is ongoing to investigate its potential medicinal properties.
Wirkmechanismus
The mechanism of action for 1,5,2,4,6,8-Dithiatetrazocane-3,7-diamine involves its interaction with molecular targets and pathways within biological systems. detailed information on its molecular targets and pathways is not extensively covered in the literature .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine-2,4-diamine: Another heterocyclic compound with nitrogen atoms in its ring structure.
1,2,3,5-Dithiadiazolium chloride: A precursor used in the synthesis of 1,5,2,4,6,8-Dithiatetrazocane-3,7-diamine.
Uniqueness
This compound is unique due to its specific ring structure containing both sulfur and nitrogen atoms. This combination imparts distinct chemical properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
95832-19-2 |
|---|---|
Molekularformel |
C2H10N6S2 |
Molekulargewicht |
182.3 g/mol |
IUPAC-Name |
1,5,2,4,6,8-dithiatetrazocane-3,7-diamine |
InChI |
InChI=1S/C2H10N6S2/c3-1-5-9-7-2(4)8-10-6-1/h1-2,5-8H,3-4H2 |
InChI-Schlüssel |
AFLZBHNGHQTIDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1(NSNC(NSN1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















